molecular formula C13H16N2O B8313804 5-Ethynyl-4-methyl-2-(trimethylacetyl)aminopyridine

5-Ethynyl-4-methyl-2-(trimethylacetyl)aminopyridine

Cat. No. B8313804
M. Wt: 216.28 g/mol
InChI Key: OLCWCMWURUXVID-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

To a mixture of 5-iodo-4-methyl-2-trimethylacetylaminopyridine (176 mg, 0.55 mmol) in tetrahydrofuran (0.60 mL), triethyamine (3.32 mL), bis(triphenylphosphine)palladium(II) chloride (4 mg), copper(I) iodide (1.1 mg) and (trimethylsilyl)acetylene (117 uL, 0.83 mmol) were added. The mixture was stirred at room temperature for 3 h. The mixture was diluted with chloroform (50 mL), dried (Na2SO4), and evaporated to give a tan solid. The crude solid was dissolved in methanol (5 mL), treated with 1N potassium hydroxide (0.61 mL) and stirred at room temperature 18 h. The mixture was evaporated to dryness, dissolved in chloroform (50 mL), dried over Na2SO4, and evaporated to a solid. The product was purified by silica gel column chromatography using 10% ethyl acetate/hexane to yield the title compound.
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
117 μL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
1.1 mg
Type
catalyst
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.C[Si]([C:20]#[CH:21])(C)C.[OH-].[K+]>O1CCCC1.C(N(CC)CC)C.C(Cl)(Cl)Cl.CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:20]([C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1)#[CH:21] |f:2.3,^1:44,63|

Inputs

Step One
Name
Quantity
176 mg
Type
reactant
Smiles
IC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Name
Quantity
117 μL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
0.6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.32 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
4 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
1.1 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a tan solid
STIRRING
Type
STIRRING
Details
stirred at room temperature 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C=1C(=CC(=NC1)NC(C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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